Quantified In Vitro Potency: Direct Comparison of CBL0137 p53 and NF-κB Modulation
CBL0137 demonstrates a specific dual-modulatory effect by activating the p53 pathway and inhibiting the NF-κB pathway. This is quantified by EC50 values from cell-based reporter assays. While this is a class effect for curaxins, CBL0137's potency is defined and serves as a benchmark for the second-generation compounds .
| Evidence Dimension | p53 activation potency (EC50) and NF-κB inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.37 µM for p53 activation; EC50 = 0.47 µM for NF-κB inhibition. |
| Comparator Or Baseline | First-generation curaxins (e.g., CBL0100) typically exhibit lower or different potency profiles. No direct head-to-head EC50 data was identified in the primary literature for these specific endpoints. |
| Quantified Difference | N/A (Class-level inference based on compound generation). |
| Conditions | Cell-based p53 and NF-κB reporter assays in cancer cell lines. |
Why This Matters
Establishes a clear, quantifiable potency benchmark for the compound's dual mechanism of action, which is critical for quality control, comparative studies, and assay development.
